molecular formula C13H12N4O5S2 B2571449 ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 392318-17-1

ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2571449
CAS No.: 392318-17-1
M. Wt: 368.38
InChI Key: WBRDCFRCAWSNKK-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a 3-nitrobenzamido group at position 5 and an ethyl acetate-linked sulfanyl group at position 2. This compound is synthesized via a two-step procedure involving heterocyclization of acylated thiosemicarbazides followed by alkylation, as described for structurally related thiadiazoles . The 3-nitrobenzamido substituent introduces strong electron-withdrawing effects, which may enhance reactivity and influence biological activity.

Its molecular structure, confirmed by spectroscopic methods (IR, NMR) and elemental analysis, aligns with the scaffold of bioactive thiadiazoles reported in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRDCFRCAWSNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced by reacting the thiadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Ethyl Ester: The final step involves the esterification of the thiadiazole-nitrobenzamide intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group undergoes nucleophilic substitution under alkaline conditions. Key findings include:

  • Reaction with Haloalkanes : Ethyl chloroacetate reacts with the deprotonated sulfanyl group in acetone/K₂CO₃ to form extended thioether linkages .

  • Thiolate Formation : In alkaline environments (e.g., NaOH/EtOH), the compound forms a thiolate intermediate, enabling reactions with electrophiles like ethyl chloroacetate .

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureProductYieldSource
Ethyl chloroacetateAcetoneRefluxExtended thioether derivatives75–85%
Chloroacetyl chlorideDMF0–5°CN-chloroacetamide derivatives68%

Hydrolysis of Ester and Amide Groups

The ethyl acetate and benzamide moieties undergo hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : Treatment with 5–25% HCl at 60–90°C cleaves the ethyl ester to yield carboxylic acid derivatives .

  • Amide Hydrolysis : Prolonged reflux with 10% NaOH hydrolyzes the nitrobenzamide group, releasing 3-nitrobenzoic acid .

Table 2: Hydrolysis Reaction Parameters

SubstrateReagentConditionsProductApplication
Ethyl esterHCl (5–25%)60–90°C, 6–8 hrsCarboxylic acid derivativeBioactivity modulation
3-NitrobenzamideNaOH (10%)Reflux, 12 hrs3-Nitrobenzoic acidSynthetic intermediate

Condensation Reactions

The nitrobenzamide group participates in Schiff base formation:

  • With Steroidal Ketones : Condensation with acetylated epiandrosterone in ethanol yields steroidal Schiff bases, enhancing lipophilicity for pharmaceutical applications .

  • With Aromatic Amines : Reaction with benzaldehyde derivatives forms hydrazone linkages, critical for antitumor agent development .

Key Example :

\text{Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate} + \text{Epiandrosterone} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base Derivative (Yield: 72%)}[5]

Cyclization and Heterocycle Formation

The thiadiazole core facilitates cycloaddition and annulation:

  • With Thiosemicarbazide : Cyclization in H₂SO₄ forms fused thiazolo[4,3-b]thiadiazoles, expanding heterocyclic diversity .

  • Quinazolinone Derivatives : Reaction with 2-mercaptoquinazolin-4-one under alkaline conditions yields polycyclic systems .

Mechanistic Insight :
Cyclization proceeds via thiolate intermediate formation, followed by intramolecular nucleophilic attack .

Functionalization via Nitro Group Reduction

While not directly documented for this compound, analogous nitro-thiadiazoles undergo:

  • Catalytic Hydrogenation : Reduction with H₂/Pd-C converts the nitro group to an amine, enabling diazotization or amide coupling .

  • Electrophilic Aromatic Substitution : Nitro groups direct further substitutions (e.g., halogenation) on the benzene ring .

Comparative Reactivity with Analogues

Table 3: Reaction Behavior vs. Structural Analogues

Compound ModificationReactivity DifferenceExample Reaction
Methoxy substituent (vs. nitro)Enhanced electron density accelerates nucleophilic substitutionFaster ester hydrolysis
Thioether (vs. sulfonyl)Reduced stability under oxidative conditionsDegrades in H₂O₂

Stability and Degradation Pathways

  • pH Sensitivity : Stable in neutral conditions but deg

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can be synthesized through a multi-step process involving the reaction of thiadiazole derivatives with ethyl chloroacetate. The structural features of the compound include a thiadiazole ring that contributes to its biological activity and a nitrobenzamide moiety that enhances its pharmacological properties. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Biological Activities

The compound's biological activities are primarily attributed to the presence of the thiadiazole and nitrobenzamide groups, which have been studied for their pharmacological effects:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Properties : this compound has been investigated for its potential in cancer therapy. Studies have demonstrated that certain thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Anticonvulsant Effects : The compound has also been evaluated for anticonvulsant activity. Thiadiazole derivatives have been shown to possess neuroprotective effects and can modulate neurotransmitter systems, potentially providing therapeutic benefits in epilepsy treatment .

Antimicrobial Activity Assessment

A study conducted on various thiadiazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as effective antimicrobial agents. The study utilized standard methods such as disk diffusion and broth microdilution to assess efficacy.

Anticancer Activity Investigation

In a recent investigation into the anticancer properties of thiadiazole derivatives, this compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations. Further mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways.

Comparative Analysis of Biological Activities

Activity Type Mechanism Effectiveness
AntimicrobialDisruption of bacterial cell wallsHigh
AnticancerInduction of apoptosisModerate to High
AnticonvulsantModulation of GABAergic transmissionModerate

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The nitrobenzamide group may interact with enzymes or receptors, while the thiadiazole ring could participate in redox reactions or coordinate with metal ions. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in substituents, which critically affect physicochemical properties and bioactivity. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name / Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate ~386.4 3-nitrobenzamido, ethyl acetate Anticancer, anticonvulsant (predicted)
N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide 482.4 2-methyl-3-nitrobenzamido, ethylthiadiazole Not explicitly stated (similar synthesis)
Diethyl 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]diacetate 322.4 Dual ethyl acetate groups No direct bioactivity reported; structural analog
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate 293.4 Anilino group Potential CNS activity (e.g., anticonvulsant)
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate 254.3 Furan-oxadiazole hybrid Chemotherapeutic interest (oxadiazole derivatives)

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (EWGs): The 3-nitrobenzamido group in the target compound enhances polarity and may improve binding to target proteins via dipole interactions.
  • Sulfonyl and Piperidine Derivatives: Compounds like ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (MW 484.6) exhibit higher molecular weights and complex hydrogen-bonding networks due to sulfonyl groups, which may improve metabolic stability .

Crystallographic and Conformational Differences

  • The target compound’s crystal structure is anticipated to exhibit planarity in the thiadiazole ring, similar to N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which forms centrosymmetric dimers via N–H···N hydrogen bonds .
  • In contrast, 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole adopts a butterfly conformation with near-planar aromatic rings, suggesting substituent-dependent conformational flexibility .

Biological Activity

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound contributes to its unique biological profile.

2. Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
  • Introduction of the Nitrobenzamide Group : The thiadiazole intermediate is reacted with 3-nitrobenzoyl chloride in the presence of a base like pyridine.
  • Esterification : The final step involves esterification with ethyl bromoacetate using a base such as potassium carbonate.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific molecular targets and pathways. The nitro group may play a role in enzyme inhibition or receptor binding, while the thiadiazole ring could be involved in redox reactions or metal ion coordination.

4.1 Antimicrobial Activity

Various studies have reported on the antimicrobial properties of thiadiazole derivatives:

  • Antifungal Activity : this compound exhibits promising antifungal activity against pathogens such as Phytophthora infestans and Fusarium oxysporum. Compounds similar to this have shown EC50 values ranging from 3.43 μg/ml to higher concentrations depending on structural modifications .
CompoundPathogenEC50 (μg/ml)
This compoundP. infestans~3.43
DimethomorphP. infestans5.52
  • Antibacterial Activity : The compound has also demonstrated moderate antibacterial effects against various bacterial strains including Xanthomonas oryzae and Ralstonia solanacearum. Some related compounds have shown inhibition rates exceeding those of commercial bactericides like thiodiazolecopper at concentrations around 100 μg/ml .

4.2 Anticancer Activity

Research has indicated that certain derivatives of thiadiazoles possess significant anticancer properties:

  • In Vitro Studies : this compound and its analogs have been tested against various human tumor cell lines (e.g., HL-60 and SKOV-3). For instance, one derivative demonstrated an IC50 value of 19.5 μM against SKOV-3 cells, suggesting potential for further development as an anticancer agent .

5. Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

  • Study on Antifungal Activities : A series of novel thiadiazole derivatives were synthesized and evaluated for their antifungal efficacy against Fusarium oxysporum, showing promising results that warrant further investigation into structure-activity relationships (SAR) .
  • Antitumor Evaluation : Research involving various benzamide-substituted thiadiazoles revealed that certain compounds exhibited cytotoxic effects through apoptosis induction in cancer cells .

6. Conclusion

This compound represents a compelling candidate for further research due to its multifaceted biological activities. Continued exploration into its mechanism of action and structural modifications could lead to the development of effective therapeutic agents against infections and cancer.

Q & A

Q. What is the standard synthetic route for ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate?

The compound is synthesized via a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol intermediate with ethyl 2-chloroacetate to introduce the sulfanylacetate moiety. Structural confirmation is achieved through elemental analysis, ¹H NMR, IR spectroscopy, and purity assessment via TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • ¹H NMR and IR spectroscopy : Validate functional groups (e.g., nitrobenzamido, thiadiazole ring) and alkylation success.
  • Elemental analysis : Confirms molecular composition.
  • TLC (Chloroform:Methanol, 7:3 ratio) : Monitors reaction progress and purity .

Q. What are the preliminary biological screening protocols for this compound?

  • Anticonvulsant assays : Electroshock or pentylenetetrazole-induced seizure models in rodents.
  • Anticancer screening : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ determination.
  • Dose-response studies : To establish efficacy thresholds and toxicity profiles .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while information science tools analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). This reduces trial-and-error experimentation and accelerates reaction design .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. low efficacy in follow-up studies)?

  • Purity reassessment : Verify compound integrity via HPLC or mass spectrometry to rule out degradation.
  • Structural analogs : Compare activities of derivatives (e.g., varying nitrobenzamido substituents) to identify SAR trends.
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line, dosing regimen) .

Q. How can reaction engineering improve scalability for this synthesis?

  • Membrane separation technologies : Enhance intermediate purification (e.g., removing unreacted thiosemicarbazides).
  • Process simulation : Model reaction kinetics and mass transfer limitations to optimize reactor design (e.g., continuous-flow systems) .

Q. What mechanistic insights explain the anticancer activity of this compound?

  • Target identification : Use molecular docking to predict interactions with enzymes like carbonic anhydrase IX or tubulin.
  • Apoptosis assays : Measure caspase-3 activation and mitochondrial membrane potential disruption in treated cells.
  • Metabolomics : Profile changes in ATP, lactate, and NAD+ levels to elucidate metabolic inhibition .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Variable groups : Modify the nitrobenzamido substituent (e.g., electron-withdrawing vs. donating groups) and alkyl chain length.
  • Biological endpoints : Test against multiple disease models (e.g., epilepsy, solid tumors) to assess selectivity.
  • Computational pre-screening : Prioritize derivatives with favorable ADMET profiles using tools like SwissADME .

Q. What experimental controls are essential for reproducibility in biological assays?

  • Positive controls : Use established drugs (e.g., cisplatin for anticancer assays, valproate for anticonvulsant tests).
  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity).
  • Blinded analysis : Minimize observer bias in data collection .

Data Interpretation and Contradictions

Q. Why might TLC indicate reaction completion, but NMR reveals impurities?

  • Limitations of TLC : Low sensitivity to trace byproducts (e.g., <5% concentration).
  • Solution : Combine TLC with HPLC or GC-MS for higher resolution.
  • Common impurities : Unreacted alkylating agents or oxidized thiol intermediates .

Q. How to address discrepancies between computational predictions and experimental yields?

  • Re-evaluate computational parameters : Adjust basis sets or solvation models in quantum calculations.
  • Experimental validation : Test predicted "optimal" conditions in small-scale trials.
  • Feedback loop : Integrate experimental outliers into revised computational models .

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